1-Isonicotinoyl-3-piperidinecarboxylic acid
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Description
1-Isonicotinoyl-3-piperidinecarboxylic acid (INPCA) is a molecule that has been studied for its potential applications in scientific research. It is a structural analogue of nicotinic acid, and has demonstrated pharmacological activity that is similar to that of nicotinic acid. INPCA has been studied for its ability to modulate the activity of various neurotransmitters, and has been shown to have potential applications in the treatment of neurological disorders.
Scientific Research Applications
Crystallography and Structural Analysis
Several studies have focused on the crystal structure and molecular interactions of compounds related to 1-Isonicotinoyl-3-piperidinecarboxylic acid. For instance, investigations into the zwitterionic 4-piperidinecarboxylic acid monohydrate have elucidated its three-dimensional assembly of hydrogen bonds, showcasing the compound's stable zwitterionic nature and its potential in forming intricate molecular structures (Delgado, Mora, & Bahsas, 2001). Similarly, research into the crystal and molecular structure of 4-carboxypiperidinium chloride has provided insights into the hydrogen-bond patterns that stabilize these structures, further emphasizing the compound's utility in understanding hydrogen bonding and molecular assembly (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
Research on the synthesis of ethyl 4-Piperidingcarboxylate from isonicotinic acid highlights the compound's role as an intermediate in chemical synthesis, demonstrating efficient pathways to derive useful derivatives with potential applications in various chemical industries (Chen Ying-qi, 2007). Another study on the asymmetric synthesis of piperidinedicarboxylic acid derivatives showcases the compound's significance in the development of stereoselective synthesis methods, which are crucial for producing enantiomerically pure compounds in pharmaceuticals (Xue, He, Roderick, Corbett, & Decicco, 2002).
Medicinal Chemistry and Drug Development
The compound's derivatives have been explored for their therapeutic potential, as illustrated by studies on novel tumor-selective cytotoxins. These studies reveal the compound's relevance in the synthesis of bioactive molecules that exhibit potent cytotoxicity against cancer cell lines, highlighting its importance in the development of new anticancer agents (Das, Pati, Sakagami, Hashimoto, Kawase, Balzarini, De Clercq, & Dimmock, 2011).
properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGJAWLHZDKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223479 |
Source
|
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isonicotinoyl-3-piperidinecarboxylic acid | |
CAS RN |
67691-63-8 |
Source
|
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67691-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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